

ATN-161 Trifluoroacetate Salt: A Technical Guide to its Mechanism of Action

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Compound of Interest

Compound Name: ATN-161 trifluoroacetate salt

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Introduction

ATN-161 is a synthetic pentapeptide (Ac-PHSCN-NH₂) that functions as an antagonist of several integrins, primarily $\alpha 5 \beta 1$ and $\alpha v \beta 3$.^{[1][2]} It is a non-RGD-based peptide derived from the synergy region of fibronectin, a major component of the extracellular matrix.^[3] The trifluoroacetate salt form of ATN-161 enhances its stability and solubility for research and clinical applications. This technical guide provides an in-depth overview of the core mechanism of action of ATN-161, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Core Mechanism of Action: Integrin Antagonism

ATN-161 exerts its biological effects by binding to the β subunits of several integrin heterodimers, including $\alpha 5 \beta 1$, $\alpha v \beta 3$, and $\alpha v \beta 5$.^[3] This binding is non-competitive with the canonical RGD (arginine-glycine-aspartate) binding motif of many natural integrin ligands.^[2] Molecular modeling suggests that ATN-161 interacts with the N-terminus of the $\beta 1$ -domain of integrin $\alpha 5 \beta 1$, potentially locking the integrin in an inactive conformation.^{[1][2]} This interaction is dependent on the cysteine thiol group within the ATN-161 peptide sequence.^[3]

By binding to these integrins, ATN-161 disrupts their normal function in mediating cell-cell and cell-extracellular matrix (ECM) interactions. This interference with integrin signaling leads to the

inhibition of several key pathological processes, most notably angiogenesis (the formation of new blood vessels) and tumor metastasis.[\[1\]](#)[\[4\]](#)

Quantitative Data Summary

The following tables summarize the key quantitative data from various in vitro and in vivo studies investigating the efficacy of ATN-161.

Table 1: In Vitro Efficacy of ATN-161

Assay	Cell Line	Parameter Measured	Effective Concentration	Reference
Cell Migration	Human Choroidal Endothelial Cells (hCECs)	Inhibition of VEGF-induced migration	Starting at 100 nM (P<0.001)	[5]
Capillary Tube Formation	Human Choroidal Endothelial Cells (hCECs)	Inhibition of VEGF-induced tube formation	Not specified, but effective	[6]
MAPK Phosphorylation	MDA-MB-231 (Human Breast Cancer)	Inhibition of MAPK phosphorylation	Maximal effect at 20 µmol/L	[1]
Endothelial Cell Number	Not specified	Reduction in EC number after 48h	21% decrease (P<0.03)	[5]
Cell Proliferation	Human Choroidal Endothelial Cells (hCECs)	No inhibition of VEGF-induced proliferation	Up to 100 µM	[7]
Cell Proliferation	MDA-MB-231 (Human Breast Cancer)	No significant effect on proliferation	Up to 100 µmol/L	[1]

Table 2: In Vivo Efficacy of ATN-161

Model	Animal	Parameter Measured	Effective Dose	Reference
Laser-induced Choroidal Neovascularization (CNV)	Rat	Inhibition of CNV leakage and neovascularization	Intravitreal injection, dose not specified	[6]
Oxygen-induced Retinopathy (OIR)	Mouse	Inhibition of retinal neovascularization	Intravitreal injection of 1.0 µg/µL and 10 µg/µL	[8]
Breast Cancer Xenograft	BALB/c nu/nu mice	Decrease in tumor volume and metastasis	0.05-1 mg/kg i.v. thrice weekly	[4]
Matrigel Plug Angiogenesis	Not specified	Inhibition of angiogenesis	Statistically significant at 1 and 10 µmol/L	[3]

Table 3: Clinical Trial Data for ATN-161

Phase	Patient Population	Key Finding	Dose Range	Reference
Phase I	Advanced solid tumors	Well tolerated, prolonged stable disease in ~1/3 of patients	0.1 to 16 mg/kg	[9]

Key Signaling Pathways Affected by ATN-161

ATN-161 modulates several downstream signaling pathways upon binding to integrins. The primary pathways identified are the Focal Adhesion Kinase (FAK), Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and Protein Kinase A (PKA) pathways.

FAK/MAPK Signaling Pathway

Integrin engagement typically leads to the activation of FAK and the downstream MAPK/ERK pathway, which promotes cell proliferation, survival, and migration. ATN-161 has been shown to inhibit the phosphorylation of MAPK, suggesting a disruption of this signaling cascade.[1]

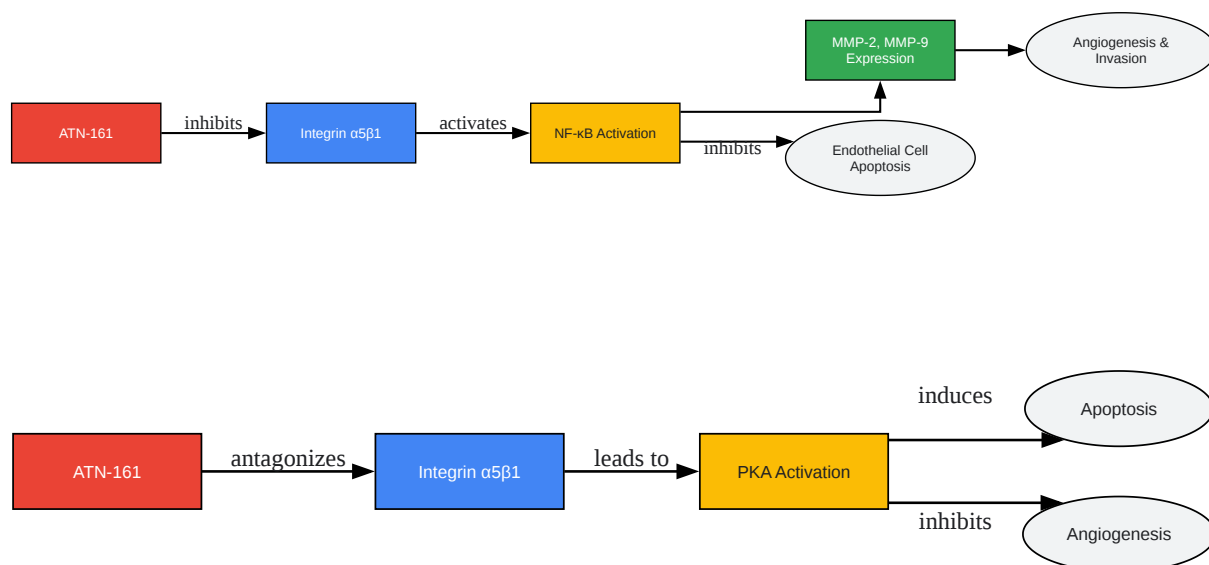


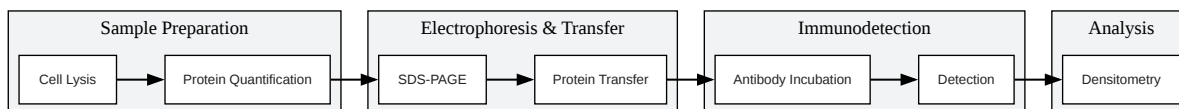
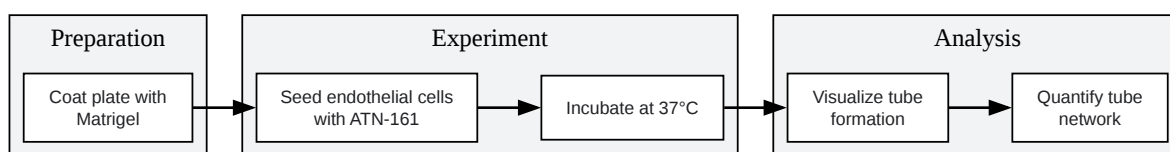
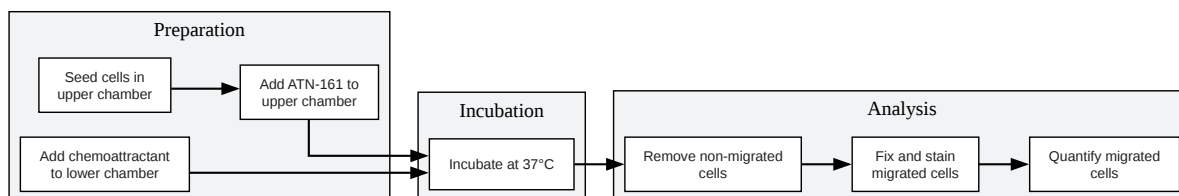
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ATN-161 inhibits the FAK/MAPK signaling pathway.

NF-κB Signaling Pathway

ATN-161 has been demonstrated to inhibit the activation of the NF-κB signaling pathway.[8] This inhibition leads to a decrease in the expression of downstream targets such as Matrix Metalloproteinases (MMPs) MMP-2 and MMP-9, which are crucial for angiogenesis and tumor invasion. The inhibition of NF-κB also promotes apoptosis of endothelial cells.[8]





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